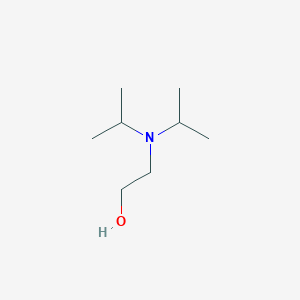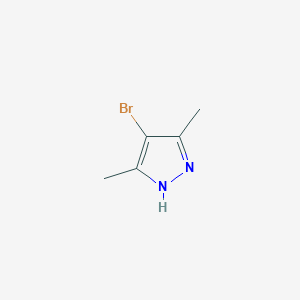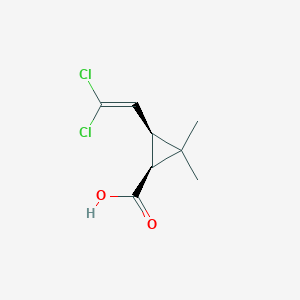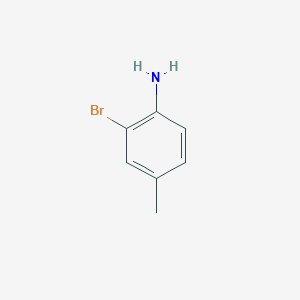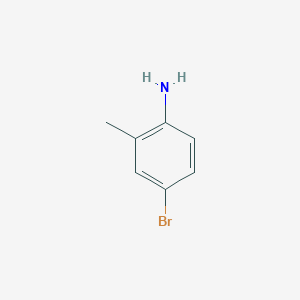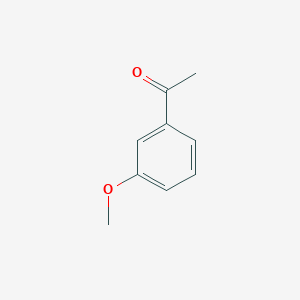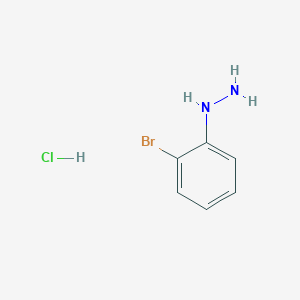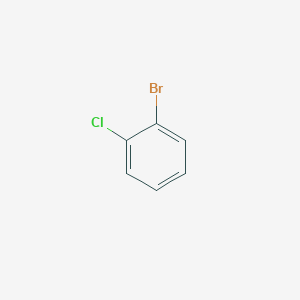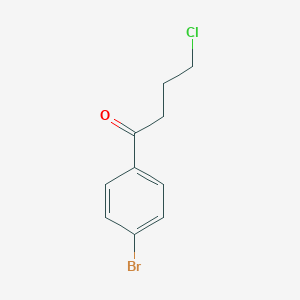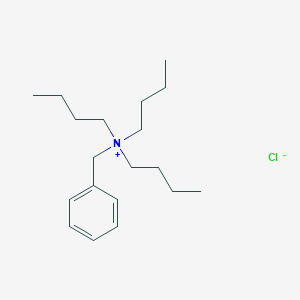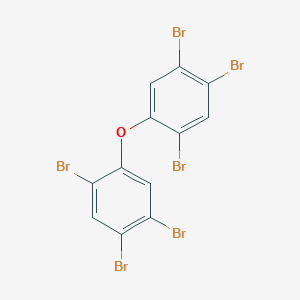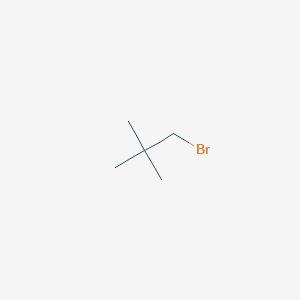![molecular formula C17H14ClF3N2O5 B146049 (2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide CAS No. 541497-92-1](/img/structure/B146049.png)
(2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , (2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, is a complex organic molecule that may have potential biological activity due to the presence of various functional groups such as chlorophenoxy, nitro, trifluoromethyl, and propanamide. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and properties of similar compounds.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reaction sequences. For instance, the synthesis of 3,3-bis(3-fluorophenyl)-1-propanamine hydrochloride, a diphenylpropylamine NMDA receptor antagonist, was achieved through a three-step reaction sequence starting from 3,3'-difluorobenzophenone . This process included catalytic tritiation, indicating the use of isotopic labeling techniques which could be relevant for tracking the synthesis of our compound of interest. Similarly, the reaction of N-unsubstituted imines with trichloro(trifluoro)ethylidene nitromethanes discussed in another paper involves tandem oxa-Michael/aza-Henry additions, a method that could potentially be adapted for the synthesis of (2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as NMR spectroscopy and X-ray diffraction analysis. For example, the study of N-methoxy-N-methyl-2-[(4'-substituted)phenylsulfinyl]propanamides revealed the existence of diastereomers and their conformations through NMR and X-ray diffraction . These techniques could be applied to determine the stereochemistry and conformational preferences of the compound , which is crucial for understanding its potential interactions and activity.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and electronic structure. The papers provided discuss various chemical reactions, such as catalytic tritiation and tandem oxa-Michael/aza-Henry additions , which involve the transformation of specific functional groups. These reactions could serve as a basis for hypothesizing the types of chemical transformations that (2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. The electronic and stereochemical studies of N-methoxy-N-methyl-2-[(4'-substituted)phenylsulfinyl]propanamides provide insights into how different substituents and conformations affect these properties. Such information can be extrapolated to predict the behavior of (2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide in various environments.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
A study by Wu et al. (2006) examined the pharmacokinetics and metabolism of a compound similar to the one , classified as a Selective Androgen Receptor Modulator (SARM). This research highlighted its potential as a novel therapeutic agent, particularly in the context of benign hyperplasia. The study found that this compound is rapidly absorbed, slowly cleared, moderately distributed, and extensively metabolized in rats (Wu et al., 2006).
Detection and Analysis
Goda et al. (2006) investigated the metabolism of a similar compound, focusing on the detection of metabolites in human liver microsomes and urine of prostate cancer patients. This research is crucial for understanding the drug's metabolism and its potential implications (Goda et al., 2006).
Preclinical Characterization
Jones et al. (2009) conducted preclinical characterization of a compound closely related to the one , assessing its efficacy as a hormonal male contraceptive. The study highlighted its tissue selectivity and reversible effects, suggesting its potential in clinical applications (Jones et al., 2009).
Application in Prostate Cancer Imaging
Gao et al. (2011) explored the use of carbon-11-labeled propanamide derivatives, closely related to the compound , as radioligands for prostate cancer imaging. This research is significant for the development of non-invasive diagnostic tools in oncology (Gao et al., 2011).
Eigenschaften
IUPAC Name |
(2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O5/c1-16(25,9-28-12-5-2-10(18)3-6-12)15(24)22-11-4-7-14(23(26)27)13(8-11)17(19,20)21/h2-8,25H,9H2,1H3,(H,22,24)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSIIFZPNSLSLB-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Cl)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](COC1=CC=C(C=C1)Cl)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)
